molecular formula C14H20N2 B2673108 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1042816-46-5

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B2673108
CAS RN: 1042816-46-5
M. Wt: 216.328
InChI Key: PMDGVUJWHYIPGG-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types. The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound .

Mechanism of Action

While the specific mechanism of action for “2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine” is not available, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .

Safety and Hazards

The safety data sheet for a similar compound, 2-(Pyrrolidin-1-yl)pyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives often show significant pharmacological activity. Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases . The current work is a continuation of these studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

properties

IUPAC Name

2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-12-6-2-1-5-11(12)7-8-13(14)16-9-3-4-10-16/h1-2,5-6,13-14H,3-4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDGVUJWHYIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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